![molecular formula C6H5N3O B060386 Furo[2,3-d]pyrimidin-4-amine CAS No. 186454-70-6](/img/structure/B60386.png)
Furo[2,3-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of furo[2,3-d]pyrimidin-4-amine derivatives involves several key strategies. One approach described the efficient synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, utilizing 3,5-dibromopyridine as a starting material. This method involves formylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and microwave-assisted formamide degradation for the synthesis of the core structure (Deau et al., 2013). Another efficient and selective synthesis route for furo- and thieno[2,3-d]pyrimidin-4-amine derivatives via microwave irradiation has been developed, starting from readily available amines and substituted 2-aminofuran-3-carbonitrile (Han et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives is crucial for their biological activity. Structural modifications at specific positions of the this compound scaffold have been shown to significantly influence the inhibitory activity against a series of Ser/Thr kinases, demonstrating the importance of molecular architecture in determining biological efficacy (Deau et al., 2013).
Scientific Research Applications
Synthesis Techniques :
- An efficient synthesis method for furo[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation was developed, providing a divergent, efficient, and selective synthesis route (Han et al., 2010).
Antitumor Activity :
- Certain derivatives of this compound demonstrated notable antitumor activity, with structure-activity relationships showing that activity depends on the nature of the amine fragments (Sirakanyan et al., 2019).
- Synthesized furo[2,3-d]pyrimidin-4-amines showed potent microtubule depolymerizing activities and were effective against multidrug-resistant cancer cells (Devambatla et al., 2016).
Kinase Inhibition :
- Novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their analogues were synthesized and evaluated for inhibitory activity against Ser/Thr kinases, with some compounds showing specificity to CLK1 among the tested kinases (Deau et al., 2013).
Anticonvulsive Activity :
- Derivatives of this compound were synthesized and assessed for anticonvulsive activity, identifying compounds with potential therapeutic applications (Sirakanyan et al., 2013).
ACK1 Inhibitors :
- Research on ACK1 inhibitors led to the discovery of furo[2,3-d]pyrimidin-4-amines as potential candidates, with further refinement identifying potent and selective inhibitors (Jiao et al., 2012).
Other Applications :
- Various other studies have explored the synthesis of novel derivatives and their biological activities, including antiproliferative effects and the potential for new pharmacological inhibitors (Loidreau et al., 2013), (Hassan, 2000).
Mechanism of Action
Target of Action
Furo[2,3-d]pyrimidin-4-amine primarily targets the Tyrosine-protein kinase Lck . This kinase plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
The compound interacts with its target kinase, inhibiting its function . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
This compound affects the pathways involving protein kinases . These kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these kinases, the compound can influence these cellular processes.
Result of Action
The compound’s action results in pronounced antitumor activity . This is likely due to its ability to inhibit protein kinases, thereby affecting cell growth and potentially leading to the death of cancer cells .
Safety and Hazards
properties
IUPAC Name |
furo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPZNJBXFDXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=NC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432485 | |
Record name | Furo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186454-70-6 | |
Record name | Furo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186454-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes furo[2,3-d]pyrimidin-4-amines interesting for drug discovery?
A1: Furo[2,3-d]pyrimidin-4-amines are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes. For example, research has explored their use as EGFR inhibitors [] and ACK1 inhibitors []. These enzymes play crucial roles in cellular processes and are often implicated in diseases like cancer. By inhibiting these enzymes, furo[2,3-d]pyrimidin-4-amine derivatives may offer potential therapeutic benefits.
Q2: Can you explain the significance of chirality in 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors?
A2: Chirality plays a crucial role in the biological activity of molecules. In the context of 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors [], the specific arrangement of atoms around the chiral center (likely the 6-position with the aryl substituent) can significantly influence how the molecule interacts with its target. Different enantiomers (mirror image forms of the molecule) might exhibit varying binding affinities and specificities for the EGFR binding site, leading to differences in their potency and overall efficacy as inhibitors.
Q3: What synthetic methods are available to access furo[2,3-d]pyrimidin-4-amines?
A3: One method utilizes phosphorus pentoxide (P2O5) for the preparation and subsequent alkylation of furo[2,3-d]pyrimidin-4-amines []. This method highlights a specific approach to synthesizing and modifying the core structure of these compounds, which is essential for exploring their structure-activity relationships (SAR) and optimizing their pharmacological properties.
Q4: What are the next steps in research regarding furo[2,3-d]pyrimidin-4-amines?
A4: While the provided research highlights promising directions, further investigations are needed to fully understand the potential of furo[2,3-d]pyrimidin-4-amines. Future research might focus on:
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